molecular formula C14H20ClFeN B3029919 (Ferrocenylmethyl)trimethylammonium chloride CAS No. 83617-79-2

(Ferrocenylmethyl)trimethylammonium chloride

Cat. No.: B3029919
CAS No.: 83617-79-2
M. Wt: 293.61 g/mol
InChI Key: IVQIXUCSDNCTDO-UHFFFAOYSA-M
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Description

(Ferrocenylmethyl)trimethylammonium chloride is an organometallic compound that features a ferrocene moiety attached to a trimethylammonium group via a methylene bridge.

Biochemical Analysis

Biochemical Properties

(Ferrocenylmethyl)trimethylammonium chloride plays a crucial role in biochemical reactions, particularly in the context of redox reactions. The ferrocene moiety can undergo reversible oxidation and reduction, which is essential for its function as an electron transfer agent. This compound interacts with various enzymes and proteins, including cytochrome c and other redox-active proteins, facilitating electron transfer processes. The nature of these interactions is primarily electrostatic, given the charged trimethylammonium group, which enhances its binding affinity to negatively charged biomolecules .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, particularly those involving redox-sensitive proteins. This compound can alter gene expression by affecting transcription factors that are sensitive to redox changes. Additionally, this compound impacts cellular metabolism by participating in redox reactions that are crucial for metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to undergo reversible redox reactions. This property allows it to act as an electron donor or acceptor, depending on the cellular environment. It binds to redox-active sites on enzymes and proteins, facilitating or inhibiting their activity. For instance, it can inhibit enzymes that are sensitive to oxidative stress by donating electrons, thereby reducing oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is relatively stable under dry conditions but can degrade in the presence of moisture or light. Long-term studies have shown that its effects on cellular function can diminish over time due to gradual degradation, which reduces its efficacy in redox reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to redox metabolism. It interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, influencing metabolic flux and the levels of reactive oxygen species. These interactions are crucial for maintaining cellular redox homeostasis and preventing oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding to cellular membranes. Its charged nature facilitates its movement across cell membranes via electrostatic interactions. This compound tends to accumulate in regions with high metabolic activity, such as mitochondria, where it can exert its redox-modulating effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ferrocenylmethyl)trimethylammonium chloride can be synthesized through a multi-step process. One common method involves the reaction of ferrocene with chloromethyltrimethylammonium chloride in the presence of a base. The reaction typically proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(Ferrocenylmethyl)trimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Ferrocenylmethyl)trimethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (ferrocenylmethyl)trimethylammonium chloride primarily involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it an excellent candidate for redox reactions. The trimethylammonium group enhances the solubility of the compound in aqueous solutions, facilitating its use in various applications. The molecular targets and pathways involved include interactions with redox-active enzymes and electron transfer processes .

Comparison with Similar Compounds

(Ferrocenylmethyl)trimethylammonium chloride can be compared with other ferrocene derivatives, such as:

  • (2-Ferrocenylethyl)trimethylammonium chloride
  • (3-Ferrocenylpropyl)trimethylammonium chloride

Uniqueness

List of Similar Compounds

  • (2-Ferrocenylethyl)trimethylammonium chloride
  • (3-Ferrocenylpropyl)trimethylammonium chloride
  • Ferrocenylmethyltrimethylammonium bromide

By understanding the properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-1,4-dien-1-ylmethyl(trimethyl)azanium;iron(2+);chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.C5H5.ClH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQIXUCSDNCTDO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Cl-].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFeN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83617-79-2
Record name (Ferrocenylmethyl)trimethylammonium Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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